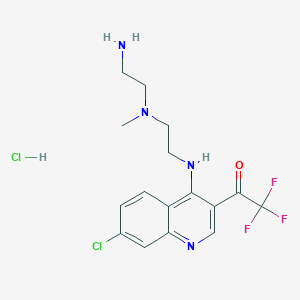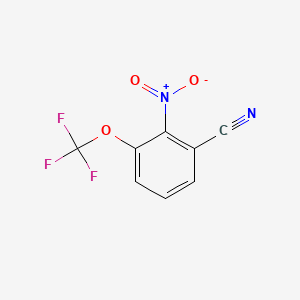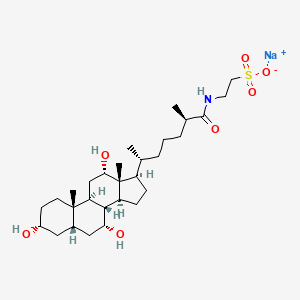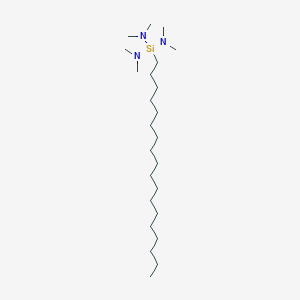
Quetiapine Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quetiapine Glucuronide is a metabolite of Quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Quetiapine undergoes extensive metabolism in the liver, resulting in various metabolites, including this compound . This compound is formed through the process of glucuronidation, which enhances the solubility of Quetiapine, facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quetiapine Glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the conjugation of Quetiapine with glucuronic acid, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process includes the incubation of Quetiapine with glucuronic acid in the presence of UGT enzymes under controlled conditions of pH and temperature . The product is then purified using chromatographic techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Quetiapine Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Quetiapine and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Quetiapine Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Quetiapine in the body.
Toxicology: Assessing the safety and potential toxic effects of Quetiapine and its metabolites.
Drug Monitoring: Monitoring patient adherence to Quetiapine therapy through urine analysis.
Biochemistry: Investigating the role of UGT enzymes in drug metabolism.
Mécanisme D'action
Quetiapine Glucuronide itself does not have significant pharmacological activity. its formation is crucial for the elimination of Quetiapine from the body. The glucuronidation process increases the water solubility of Quetiapine, facilitating its excretion via the kidneys . The primary molecular targets involved in this process are the UGT enzymes .
Comparaison Avec Des Composés Similaires
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological activity.
Quetiapine Sulfoxide: Another metabolite formed through the oxidation of Quetiapine.
Uniqueness: Quetiapine Glucuronide is unique in its role in the excretion of Quetiapine. Unlike Norquetiapine, which has pharmacological activity, this compound primarily serves to enhance the solubility and excretion of Quetiapine.
Propriétés
Formule moléculaire |
C27H33N3O8S |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33N3O8S/c31-21-22(32)24(26(34)35)38-27(23(21)33)37-16-15-36-14-13-29-9-11-30(12-10-29)25-17-5-1-3-7-19(17)39-20-8-4-2-6-18(20)28-25/h1-8,21-24,27,31-33H,9-16H2,(H,34,35)/t21-,22-,23+,24-,27+/m0/s1 |
Clé InChI |
RLGZULGIHYRLMK-RTCYWULBSA-N |
SMILES isomérique |
C1CN(CCN1CCOCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1CN(CCN1CCOCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C3=NC4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)








![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
